Home > Products > Screening Compounds P105561 > E2 recruiter EN67
E2 recruiter EN67 -

E2 recruiter EN67

Catalog Number: EVT-14988749
CAS Number:
Molecular Formula: C14H15FN2O3
Molecular Weight: 278.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E2 Recruiter EN67 is a synthetic organic compound that functions as a molecular glue-type protein degrader. It is a derivative of the compound EN450 and is specifically designed to interact with the UBE2D ubiquitin-conjugating enzyme. This interaction facilitates targeted protein degradation, a promising therapeutic strategy for treating various diseases by selectively degrading specific proteins within cells. The compound forms a covalent bond with an allosteric cysteine residue (C111) on UBE2D, thereby modulating its activity without disrupting its enzymatic function .

Source

E2 Recruiter EN67 was identified through chemoproteomic approaches aimed at discovering novel recruiters for components of the ubiquitin-proteasome system. The research highlighted its ability to induce the degradation of neo-substrates, including BRD4 and the androgen receptor, by utilizing UBE2D as a core component in the process .

Classification

E2 Recruiter EN67 belongs to several classifications:

  • Compound Class: Synthetic organic
  • Ligand Families/Groups: PROTACs (proteolysis-targeting chimeras), molecular glues, and other degraders .
Synthesis Analysis

Methods

The synthesis of E2 Recruiter EN67 typically involves several key steps, including:

  1. Formation of the Pyrazole and Pyrimidine Rings: This can be achieved through cyclocondensation reactions involving hydrazine derivatives and diketones.
  2. Coupling Reactions: The pyrazole and pyrimidine rings are coupled under controlled conditions to yield the final structure.

Technical Details

The industrial production of E2 Recruiter EN67 may utilize optimized synthetic routes for large-scale manufacturing, such as continuous flow reactors and automated synthesis systems, ensuring high yield and purity.

Molecular Structure Analysis

Structure

E2 Recruiter EN67 has a complex molecular structure characterized by its specific functional groups that facilitate its interaction with UBE2D. The compound's IUPAC name is N-[[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]prop-2-enamide.

Data

Key structural data include:

  • Molecular Formula: C8H9N5
  • Molecular Weight: 175.19 g/mol
  • Canonical SMILES: C1=CN(N=C1)C2=NC=C(C=N2)CN
  • InChI Key: YHMCRSNQSHQSSZ-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

E2 Recruiter EN67 undergoes various chemical reactions, including:

  1. Oxidation: Can be oxidized to form corresponding oxides.
  2. Reduction: Reduction reactions yield amine derivatives.
  3. Substitution: Nucleophilic substitution reactions are common on the pyrimidine ring.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Reagents: Halides and nucleophiles under basic or acidic conditions.
Mechanism of Action

E2 Recruiter EN67 operates through a mechanism that involves:

  1. Covalent Bond Formation: It forms a stable covalent bond with the allosteric cysteine residue on UBE2D.
  2. Recruitment of E3 Ligases: By binding to UBE2D, it facilitates the recruitment of E3 ligases, enhancing the ubiquitination process for target proteins.
  3. Induction of Target Protein Degradation: This mechanism allows for selective degradation of specific proteins like BRD4 and androgen receptors in a UBE2D-dependent manner .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics may vary based on solvent polarity.

Chemical Properties

Key chemical properties include:

  • Stability under various pH conditions.
  • Reactivity with nucleophiles and electrophiles due to functional groups present in its structure.

Relevant analyses may involve assessing degradation rates and half-maximal effective concentrations in biological systems to evaluate its efficacy as a degrader .

Applications

E2 Recruiter EN67 has significant scientific uses in:

  • Targeted Protein Degradation Research: It serves as a tool for studying protein function by enabling the selective degradation of proteins within cellular environments.
  • Therapeutic Development: Its potential applications extend to oncology and other fields where aberrant protein levels contribute to disease progression, offering new avenues for drug development through targeted therapies leveraging the ubiquitin-proteasome system .
Introduction to Targeted Protein Degradation (TPD) and E2 Recruitment

Evolution of TPD: From E3 Ligase-Centric Approaches to E2 Ubiquitin-Conjugating Enzyme Recruitment

The development of TPD has progressed through distinct evolutionary phases. The initial "foggy era" of TPD was characterized by limited mechanistic understanding, followed by a "deciphering era" where PROTACs and molecular glues emerged as rational design strategies [2]. We now inhabit what might be termed the "glorious era" of TPD, marked by an explosion of novel degraders entering clinical trials and expanding mechanistic insights [2]. Despite this progress, E3-centric approaches have inherent constraints. With over 600 human E3 ligases, current TPD platforms utilize only a handful (CRBN, VHL, MDM2, IAPs), creating a therapeutic bottleneck [5] [9]. This limitation manifests in several ways:

  • Tissue-specific limitations: Some E3 ligases exhibit restricted tissue distribution, limiting their therapeutic utility. For example, VHL expression is low in platelets, necessitating tissue-selective E3 choices to avoid toxicity [8].
  • Resistance development: Clinical resistance to CRBN-based degraders (e.g., lenalidomide) frequently occurs through mutations in CRBN or its downstream effectors [3] [7].
  • Structural constraints: The spatial organization required for productive polyubiquitination when recruiting large E3 complexes creates molecular design challenges [5] [8].

These limitations catalyzed exploration of upstream UPS components, particularly E2 enzymes. E2s represent attractive alternatives due to their central positioning in the ubiquitination cascade—they directly influence ubiquitin transfer efficiency and chain topology. With approximately 40 human E2 enzymes compared to >600 E3s, E2s offer a more concentrated targeting node [5]. Furthermore, E2 enzymes are indispensable for cell viability, potentially reducing resistance via functional loss [3] [5]. Early proof-of-concept for E2 recruitment emerged through chemoproteomic discovery of covalent E2 binders like EN450 and EN67, which selectively modify allosteric cysteines in UBE2D without disrupting catalytic function [1] [5]. These discoveries validated E2 recruitment as a feasible TPD strategy and set the stage for developing heterobifunctional degraders exploiting these novel recruiters.

Role of UBE2D Family in Ubiquitination Machinery: Implications for Neo-Substrate Degradation

The UBE2D family (UBE2D1-D4) constitutes one of the most versatile and promiscuous E2 enzyme groups in humans, playing pivotal roles in diverse cellular processes including DNA repair, cell cycle regulation, and signal transduction [1] [8]. These enzymes share a conserved catalytic core domain featuring two critical cysteine residues: the catalytic cysteine (C85) responsible for forming the thioester bond with ubiquitin, and an allosteric cysteine (C111) whose modification can modulate enzyme function without disrupting catalytic activity [1] [4]. Structural analyses reveal that C111 resides in a dynamic region distal to the active site, enabling allosteric influences on protein-protein interactions [4] [6].

UBE2D enzymes exhibit exceptional E3 ligase plasticity, partnering with multiple RING-type E3 ligases (e.g., MDM2, BRCA1, cIAP) to ubiquitinate diverse substrates [1] [5]. This promiscuity stems from their ability to adopt multiple conformations that accommodate various E3-binding interfaces. Mechanistically, UBE2D enzymes primarily initiate K48-linked and K63-linked polyubiquitin chains, which respectively target proteins for proteasomal degradation or regulate non-proteolytic signaling pathways [8]. This functional versatility makes them particularly attractive for TPD applications, as recruiting UBE2D could potentially redirect its native ubiquitination capacity toward neo-substrates.

The allosteric regulation of UBE2D enzymes presents a particularly valuable pharmacological opportunity. Modification of C111 has been shown to induce conformational changes that enhance or alter protein interaction surfaces without inhibiting catalytic activity. This phenomenon enables the development of targeted degraders that harness the intrinsic catalytic function of UBE2D while redirecting its specificity toward neo-substrates. The discovery that acrylamide-based compounds like EN67 could selectively modify C111 while sparing C85 provided the first pharmacological evidence that this allosteric node could be exploited for TPD [1] [4].

  • Table 2: UBE2D Family Members and Functional Characteristics
    IsoformKey FunctionsSubstrate PreferencesE3 Partners
    UBE2D1DNA repair, NF-κB signalingK48/K63 linkagesBRCA1, TRAF6
    UBE2D2p53 regulation, ERα signalingK48 linkagesMDM2, SCF complexes
    UBE2D3Cell cycle control, Hedgehog signalingK11/K48 linkagesCBL, APC/C
    UBE2D4Mitochondrial regulation, stress responseK63 linkagesCHIP, Parkin

EN67 as a Paradigm Shift: Covalent Recruitment of Core UPS Components

EN67 (N-[[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-2-propenamide) represents a groundbreaking covalent recruiter that specifically targets the allosteric cysteine (C111) of UBE2D enzymes. Discovered through activity-based protein profiling (ABPP) screening against recombinant UBE2D2(C85S), EN67 emerged as a cell-permeable, thiol-reactive acrylamido compound that covalently modifies UBE2D family members [1] [4]. Structural and biochemical characterization revealed EN67's remarkable selectivity: it preferentially binds UBE2D isoforms without inhibiting overall ubiquitination activity. This selectivity arises from its reversible covalent mechanism—unlike irreversible covalent inhibitors, EN67 forms a reversible Michael adduct with C111, allowing dynamic engagement while maintaining native enzymatic function [4] [6].

The chemoproteomic discovery platform that identified EN67 exemplifies a powerful strategy for expanding the TPD toolbox. By screening electrophilic fragment libraries against recombinant E2 enzymes under controlled conditions, researchers identified EN67 as a hit that selectively modified UBE2D2(C111) without affecting the catalytic C85 residue [1] [5]. Subsequent mechanistic studies demonstrated that EN67 binding induces subtle conformational changes that enhance UBE2D's interaction interfaces rather than blocking them, effectively transforming UBE2D into a "designer" E2 amenable to redirection toward neo-substrates [4] [6].

Proof-of-concept for EN67 as a TPD recruiter came through its incorporation into heterobifunctional degraders targeting two distinct oncoproteins: BRD4 and the androgen receptor (AR). Researchers functionalized EN67 with appropriate target ligands through optimized linkers to create compounds NF90 (BRD4 degrader) and NF500C (AR degrader) [1] [5]. Both compounds demonstrated robust, UBE2D-dependent degradation of their respective targets:

  • NF90 achieved DC₅₀ values <1 μM for BRD4 degradation in HEK293T cells
  • NF500C induced significant AR degradation in prostate cancer models
  • Degradation efficacy was abolished by UBE2D knockout or C111 mutation, confirming UBE2D-dependent mechanism [1] [5]

These findings establish EN67 as a versatile warhead for recruiting core UPS machinery. Its relatively low molecular weight (MW: 278.3 Da) offers significant advantages over traditional E3 recruiters, potentially enabling development of more compact, drug-like degraders [4] [6]. Importantly, EN67-based degraders circumvent the hook effect observed with many E3-based PROTACs, likely due to the more streamlined ternary complexes formed with E2 enzymes [1].

  • Table 3: EN67-Based Degraders and Their Therapeutic Applications
    DegraderTargetLinker CompositionDC₅₀Cellular Efficacy
    NF90BRD4PEG-based linker<1 μMAntiproliferative in leukemia
    NF500CARAlkyl chain linker~1 μMAndrogen signaling inhibition
    PROTAC-1*BRD4Triazole linker0.73 μMNanoBRET activity in HEK293

Note: PROTAC-1 represents a separate UBE2D-recruiting degrader from [5] using Rpn13 binder

The discovery and application of EN67 fundamentally expands the scope of TPD beyond traditional E3 ligase recruitment. This covalent chemoproteomic approach provides a blueprint for developing recruiters against additional E2 enzymes and other core UPS components. Future directions include optimizing EN67-based degraders for in vivo efficacy, exploring tissue-specific UBE2D expression for selective degradation, and developing next-generation reversible covalent warheads with enhanced selectivity profiles [3] [5] [9].

  • List of Key Compounds Mentioned
  • EN67 (UBE2D recruiter)
  • NF90 (BRD4 degrader)
  • NF500C (AR degrader)
  • PROTAC-1 (BRD4 degrader via proteasome recruitment)
  • EN450 (UBE2D recruiter)
  • NF142 (UBE2D-based BRD4 degrader)

Properties

Product Name

E2 recruiter EN67

IUPAC Name

N-[[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]prop-2-enamide

Molecular Formula

C14H15FN2O3

Molecular Weight

278.28 g/mol

InChI

InChI=1S/C14H15FN2O3/c1-3-14(18)16-8-10-7-12(17-20-10)9-4-5-13(19-2)11(15)6-9/h3-6,10H,1,7-8H2,2H3,(H,16,18)

InChI Key

YHMCRSNQSHQSSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(C2)CNC(=O)C=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.